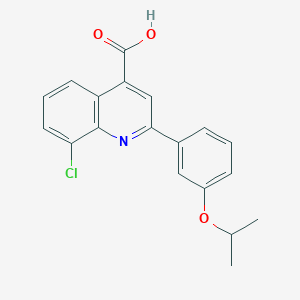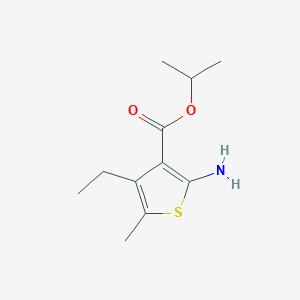![molecular formula C14H12FN3O2 B1326657 4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 172950-64-0](/img/structure/B1326657.png)
4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis, characterization, and potential applications of similar benzamide derivatives. For instance, the synthesis of aromatic polyamides with ether and bulky fluorenylidene groups is detailed, which could provide insights into the synthesis of other aromatic compounds with fluoro and benzamide functionalities . Additionally, the nickel-catalyzed approach to synthesize ortho-arylated and alkenylated benzamides offers a potential pathway for the synthesis of substituted benzamides, which might be applicable to the compound .
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For example, the synthesis of diphenylfluorene-based aromatic polyamides includes nucleophilic fluorodisplacement and direct polycondensation reactions . Similarly, the nickel-catalyzed denitrogenative cross-coupling reaction described in another study provides a method for synthesizing ortho-arylated benzamides, which could be a step towards creating substituted benzamides like the one of interest . These methods highlight the importance of catalysis and the careful selection of reaction conditions in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For instance, the heterocyclic benzamide derivative mentioned in one of the papers was characterized by IR, 1H-NMR, 13C-NMR spectroscopies, and MS spectrometry . These techniques are crucial for confirming the structure of synthesized compounds, including the configuration around double bonds, as demonstrated by 2D NOESY experiments .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are often complex and require careful optimization. The continuous flow process described for the preparation of a benzamide-based (\delta)-opioid receptor agonist showcases the use of microreactors and in-line IR analysis to monitor and optimize the reactions . This highlights the potential for advanced reaction monitoring techniques to improve the synthesis of benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can vary widely depending on their structure. For example, the aromatic polyamides synthesized in one study are described as having high glass transition temperatures and excellent thermal stability, which are important properties for materials applications . These properties are influenced by the presence of ether and fluorenylidene groups, which could also be relevant when considering the properties of "this compound".
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A study on the synthesis of novel molecules derived from benzamide, including hydrazides and hydrazones, highlighted their potential antimicrobial activities. These compounds were tested against phytopathogenic fungi and common yeast, showing promising antifungal properties (Ienascu et al., 2018). Similarly, the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial activity, emphasizing the role of the fluorine atom in enhancing biological activity (Desai et al., 2013).
Neuroimaging and Alzheimer's Disease
In the context of neuroimaging, a specific fluorinated benzamide derivative was used as a molecular imaging probe to quantify serotonin 1A receptor densities in the living brains of Alzheimer's disease patients. This application underscores the potential of fluorinated benzamides in diagnostic imaging and the study of neurological conditions (Kepe et al., 2006).
Molecular and Material Science
Studies have also explored the structural characteristics of benzamide derivatives, including their hydrogen bonding and molecular interactions, which are crucial for understanding their physicochemical properties and potential applications in material science (Panini & Chopra, 2014; Chopra & Row, 2005).
Fluorescence Chemosensors
Furthermore, benzamide derivatives have been developed as chemosensors for the selective detection of ions, showcasing their utility in analytical chemistry and biological imaging. For instance, a phenoxazine-based fluorescence chemosensor showed high selectivity and sensitivity for Ba2+ detection, illustrating the compound's potential in live cell imaging (Ravichandiran et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYNKXLVTWAOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














